Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group.
Mechanism of Action
Target of Action
It’s known that the imidazo[1,2-a]pyridine core of the compound can interact with various biological molecules .
Mode of Action
The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring structure enables it to interact with biological molecules . The presence of the carboxylate ester group improves its solubility in aqueous solutions .
Biochemical Pathways
It’s known that the compound can participate in halogen exchange reactions and potentially hydrolysis reactions due to the presence of the bromine atom and the ester group .
Pharmacokinetics
The presence of the carboxylate ester group is known to improve its solubility in aqueous solutions, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound can interact with various biological molecules due to the presence of the imidazo[1,2-a]pyridine ring structure .
Action Environment
It’s known that the compound’s solubility in aqueous solutions could be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
The bromine atom in Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate allows it to participate in various organic reactions . The imidazo[1,2-a]pyridine ring enables it to interact with biomolecules . The presence of the carboxylate ester group gives this reagent good solubility in aqueous solutions .
Molecular Mechanism
Its ability to interact with biomolecules suggests that it may have binding interactions with these molecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and esterification reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by formylation using formic acid or formyl chloride, and finally esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols derived from the formyl group
Scientific Research Applications
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
Uniqueness
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the formyl group at the 3-position, which imparts distinct reactivity and potential for further functionalization compared to its analogues .
Properties
IUPAC Name |
methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHFSUPNLXKCNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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